Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester
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Overview
Description
Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester is a chemical compound with the molecular formula C10H15NO2S. It consists of 15 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester typically involves the reaction of 4-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonimidic group to a sulfonamide group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonimidic groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester involves its interaction with specific molecular targets. The sulfonimidic group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester: Similar structure but lacks the nitrogen atom present in Benzenesulfonimidic acid, 4-methyl-, 1-methylethyl ester.
Toluene-4-sulfonic acid: Another related compound with a sulfonic acid group instead of a sulfonimidic group.
Uniqueness
This compound is unique due to the presence of the sulfonimidic group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications.
Properties
CAS No. |
478546-89-3 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
imino-(4-methylphenyl)-oxo-propan-2-yloxy-λ6-sulfane |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)13-14(11,12)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |
InChI Key |
XHJCXZRKFZIZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=O)OC(C)C |
Origin of Product |
United States |
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